molecular formula C15H23N3O B5371556 2-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)acetamide

2-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B5371556
M. Wt: 261.36 g/mol
InChI Key: MWLIDWHYXUIBJG-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)acetamide is a chemical compound with a molecular formula of C15H23N3O. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a piperazine ring substituted with an ethyl group and an acetamide group attached to a methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylacetic acid with 4-ethylpiperazine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or acetamides.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)-N-(2-methylphenyl)acetamide
  • 2-(4-ethylpiperazin-1-yl)-N-(2-chlorophenyl)acetamide
  • 2-(4-ethylpiperazin-1-yl)-N-(2-methoxyphenyl)acetamide

Uniqueness

2-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-3-17-8-10-18(11-9-17)12-15(19)16-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLIDWHYXUIBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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